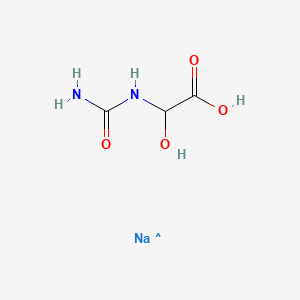
Glyoxylurea sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxylurea sodium salt, also known as ureidoglycolic acid sodium salt, is a chemical compound with the molecular formula C3H5N2O4Na and a molecular weight of 156.07 g/mol . It is commonly used in laboratory experiments for protein modification and crosslinking due to its high water solubility and selective reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxylurea sodium salt can be synthesized through the reaction of sodium hydroxide, glyoxylic acid, and urea. The reaction typically involves mixing these components under controlled conditions to form a white solid, which is then filtered and washed to obtain the final product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve ensuring the purity of the reactants and maintaining optimal reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Glyoxylurea sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which include urea and glyoxylic acid moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glyoxylate derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Glyoxylurea sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which glyoxylurea sodium salt exerts its effects involves the selective modification of proteins. It reacts with specific amino acid residues, forming stable covalent bonds that alter the protein’s structure and function. This selective reactivity is attributed to the compound’s unique chemical structure, which allows it to target specific molecular sites.
Comparison with Similar Compounds
Cyanamide: Used as a phosphate activating agent in prebiotic chemistry.
Glyoxylic Acid: A precursor in the synthesis of glyoxylurea sodium salt and other related compounds.
Uniqueness: this compound is unique due to its high water solubility and selective reactivity, which make it an ideal reagent for protein modification and crosslinking. Unlike other similar compounds, it does not cause significant denaturation of proteins, preserving their native structure and function.
Properties
InChI |
InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKAASGHRMELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-53-6 |
Source


|
| Record name | Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103192-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














